molecular formula C24H19Cl2NO4 B2567313 Rarechem GF HW 0006 CAS No. 188814-26-8

Rarechem GF HW 0006

Número de catálogo B2567313
Número CAS: 188814-26-8
Peso molecular: 456.32
Clave InChI: BEKZHTVXEZMGPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rarechem GF HW 0006 is a chemical compound with the molecular formula C24H19Cl2NO4 and a molecular weight of 456.3 . It is sold by Arctom Scientific in various sizes .

Aplicaciones Científicas De Investigación

Opportunities and Challenges in Rare Disease Research

Rare diseases, including those potentially targeted by Rarechem GF HW 0006, present unique challenges and opportunities for scientific research. The rarity of these diseases, defined as affecting fewer than 200,000 US residents, means that they collectively impact nearly 30 million people in the United States alone. Research in this field is crucial for understanding the molecular genetics underlying rare diseases, which opens up unprecedented opportunities for diagnosing patients, determining phenotypes, and devising treatments to prevent, stabilize, or improve conditions. Rigorous, statistically-valid trials, including natural history-controlled, cross-over, and n-of-1 trials, are essential for establishing efficacy and supporting regulatory approval of new treatments for rare diseases. The U.S. Orphan Drug Act has been instrumental in stimulating industry investment in clinical trials for developing treatments for rare diseases, highlighting the importance of continued research and innovation in this area (Griggs et al., 2009).

Translational Sciences and Rare Diseases

The National Center for Advancing Translational Sciences (NCATS) Office of Rare Diseases Research (ORDR) emphasizes the era of unprecedented opportunities to transform scientific discoveries into better treatments for the estimated 30 million people in the US living with rare diseases. Despite significant scientific advances, over 90% of rare diseases still lack effective treatments. Initiatives like the Genetics and Rare Diseases Information Center (GARD), the Rare Diseases Registries Program (RaDaR), and the NCATS Toolkit for Patient-Focused Therapy Development are aimed at catalyzing rare diseases research by promoting information sharing and building multi-disciplinary, multi-stakeholder collaborations. These efforts are crucial for accelerating progress so that no disease and no patient is ultimately left behind in accessing safe and effective therapeutics (Kaufmann et al., 2018).

Genomic Approaches in Pediatric Rare Diseases

Pediatric genomics focuses on diagnosing rare diseases in children, most of which have an underlying genetic cause. Incorporating next-generation sequencing technologies, such as whole-exome and whole-genome sequencing, into research and clinical workflows has significantly increased the discovery rate of causative genes and improved the diagnosis of rare pediatric diseases. This approach has led to a better understanding of the genetic basis of rare diseases, resulting in more accurate prognosis, management, surveillance, genetic advice, and stimulating research into new therapies. The increasing availability of population genetic variation data has been crucial in this regard, enabling the provision of better support for affected families (Wright et al., 2018).

Propiedades

IUPAC Name

3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)11-15)22(12-23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21-22H,12-13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZHTVXEZMGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.